(4-Chloro-5-methoxypyridin-3-yl)methanol
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Overview
Description
(4-Chloro-5-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5-methoxypyridin-3-yl)methanol can be achieved through several methods. One common approach involves the reaction of 4-chloro-5-methoxypyridine with formaldehyde in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the temperature maintained at around 60-70°C. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-5-methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 4-chloro-5-methoxypyridine-3-carboxylic acid.
Reduction: Formation of 4-chloro-5-methoxypyridin-3-ylamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-5-methoxypyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology
In biological research, this compound is studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, influencing various biochemical pathways .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (4-Chloro-5-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-methoxypyridin-3-yl)methanol: Similar in structure but with different substitution patterns.
(5-Methoxypyridin-3-yl)methanol: Lacks the chlorine atom, leading to different reactivity and applications.
(2-Chloro-5-methylpyridin-3-yl)methanol: Contains a methyl group instead of a methoxy group, affecting its chemical properties.
Uniqueness
(4-Chloro-5-methoxypyridin-3-yl)methanol is unique due to the presence of both a chlorine atom and a methoxy group on the pyridine ring.
Properties
Molecular Formula |
C7H8ClNO2 |
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Molecular Weight |
173.60 g/mol |
IUPAC Name |
(4-chloro-5-methoxypyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8ClNO2/c1-11-6-3-9-2-5(4-10)7(6)8/h2-3,10H,4H2,1H3 |
InChI Key |
ZGPNDJZFFJHQLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1)CO)Cl |
Origin of Product |
United States |
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